3-Bromo-5-chloro-thioanisole
CAS No.: 1394291-36-1
Cat. No.: VC8164131
Molecular Formula: C7H6BrClS
Molecular Weight: 237.55 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1394291-36-1 |
---|---|
Molecular Formula | C7H6BrClS |
Molecular Weight | 237.55 g/mol |
IUPAC Name | 1-bromo-3-chloro-5-methylsulfanylbenzene |
Standard InChI | InChI=1S/C7H6BrClS/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3 |
Standard InChI Key | CCMUSMZCVAPTEC-UHFFFAOYSA-N |
SMILES | CSC1=CC(=CC(=C1)Br)Cl |
Canonical SMILES | CSC1=CC(=CC(=C1)Br)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
3-Bromo-5-chloro-thioanisole consists of a benzene ring substituted with a methylthio (-SCH₃) group at position 1, a bromine atom at position 3, and a chlorine atom at position 5. This arrangement creates distinct electronic effects, including inductive electron withdrawal from the halogens and resonance stabilization from the sulfur atom. The compound’s IUPAC name, 1-bromo-3-chloro-5-methylsulfanylbenzene, reflects this substitution pattern.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₇H₆BrClS |
Molecular Weight | 237.55 g/mol |
SMILES | CSC1=CC(=CC(=C1)Br)Cl |
InChI Key | CCMUSMZCVAPTEC-UHFFFAOYSA-N |
PubChem CID | 54249820 |
The planar aromatic system and polarizable sulfur atom contribute to its reactivity in cross-coupling reactions and electrophilic substitutions .
Synthesis Methods
Electrophilic Aromatic Substitution
The primary synthesis route involves electrophilic bromination and chlorination of thioanisole. Thioanisole undergoes sequential halogenation under controlled conditions, typically using bromine (Br₂) and chlorine (Cl₂) in the presence of Lewis acid catalysts such as FeCl₃ or AlCl₃. The methylthio group acts as an ortho/para-directing group, favoring substitution at the 3- and 5-positions due to steric and electronic factors.
Reaction Conditions:
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Temperature: 0–25°C (to minimize polysubstitution)
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Solvent: Dichloromethane or carbon disulfide
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Yield: ~60–75% after purification
Metal-Free Halogenation
Recent advances leverage potassium bromide (KBr) and oxygen (O₂) for sustainable bromination. In this method, KBr generates bromine in situ under oxidative conditions, reducing the need for hazardous Br₂ gas. The reaction proceeds via an S-Br intermediate, followed by HBr elimination to yield the final product .
Advantages:
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Eliminates stoichiometric Lewis acids
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Reduces waste generation
Physicochemical Properties
Solubility and Stability
3-Bromo-5-chloro-thioanisole exhibits limited solubility in polar solvents such as water (<0.1 mg/mL at 25°C) but is miscible with organic solvents like dichloromethane, toluene, and tetrahydrofuran. The compound is stable under inert atmospheres but may decompose upon prolonged exposure to light or moisture, releasing hydrogen sulfide (H₂S) .
Table 2: Physical Properties
Property | Value |
---|---|
Boiling Point | 285–290°C (estimated) |
Density | 1.65 g/cm³ (predicted) |
LogP (Octanol-Water) | 3.2 |
Spectroscopic Data
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¹H NMR (CDCl₃): δ 7.45 (s, 1H, H-2), 7.32 (d, J = 2.1 Hz, 1H, H-4), 7.28 (d, J = 2.1 Hz, 1H, H-6), 2.52 (s, 3H, SCH₃).
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¹³C NMR (CDCl₃): δ 138.5 (C-1), 132.7 (C-3), 130.9 (C-5), 129.4 (C-2), 128.1 (C-4), 127.3 (C-6), 15.8 (SCH₃).
Applications in Organic Synthesis
Building Block for Heterocycles
The compound serves as a precursor to benzo[d]isothiazoles, a class of heterocycles with antimicrobial and anticancer properties. Reaction with α-amino-oxy acids under visible-light irradiation generates iminyl radicals, which cyclize to form the isothiazole core .
Example Reaction:
Organometallic Reagents
3-Bromo-5-chloro-thioanisole participates in Kumada and Negishi couplings to form arylzinc or arylmagnesium intermediates. These reagents enable the synthesis of biaryl structures for pharmaceutical candidates .
Table 3: Organometallic Derivatives
Reagent | Application |
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3-(2-Thioanisole)phenylzinc bromide | Suzuki-Miyaura cross-coupling |
4-(2-Thioanisole)phenylmagnesium bromide | Grignard reactions |
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